4-Fluoro-3,5-diiodobenzonitrile
Description
4-Fluoro-3,5-diiodobenzonitrile (CAS: 1356113-61-5) is a halogenated benzonitrile derivative characterized by a fluorine atom at the para position and iodine atoms at the meta positions relative to the nitrile group. Its molecular formula is C₇H₂FI₂N, with a molecular weight of 375.91 g/mol (estimated based on analogous compounds) . This compound is structurally related to herbicides like ioxynil but distinguished by the substitution of a hydroxyl group with fluorine.
Properties
IUPAC Name |
4-fluoro-3,5-diiodobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2FI2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINOSOPSOGJEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)F)I)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2FI2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3,5-diiodobenzonitrile typically involves the halogenation of a benzonitrile derivative. One common method is the iodination of 4-fluorobenzonitrile using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3,5-diiodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace the iodine atoms.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-Fluoro-3,5-diiodobenzonitrile exhibit significant anticancer properties. For example, the National Cancer Institute (NCI) evaluated related compounds for their ability to inhibit cancer cell growth. The results showed promising efficacy against various human tumor cell lines, suggesting that this compound could be a candidate for further development in cancer therapeutics .
Synthesis of Novel Therapeutics
The compound serves as a precursor for synthesizing novel therapeutic agents. Researchers have utilized it in the synthesis of derivatives that target specific biological pathways involved in cancer and other diseases. For instance, modifications to the nitrile group can lead to compounds with improved bioactivity and selectivity against cancer cells .
Herbicide Development
This compound has been explored as a potential herbicide. Its structural characteristics allow it to interact with plant biochemical pathways, inhibiting growth in certain weed species while being less harmful to crops. This selective action is crucial for developing sustainable agricultural practices .
Synergistic Effects with Other Compounds
In combination with other herbicides, this compound has shown synergistic effects that enhance its efficacy against resistant weed populations. Studies have demonstrated that formulations containing this compound can reduce the required dosages of active ingredients, minimizing environmental impact while maintaining effectiveness .
Case Study 1: Anticancer Compound Development
In a study published by MDPI, researchers synthesized various derivatives of halogenated benzonitriles, including this compound. They assessed their anticancer activity using NCI protocols and found that certain derivatives exhibited significant growth inhibition in cancer cell lines, indicating a pathway for drug development .
Case Study 2: Herbicide Efficacy Trials
Field trials conducted on crops treated with formulations containing this compound demonstrated a marked reduction in weed biomass compared to untreated controls. The trials highlighted its potential as an effective herbicide with lower toxicity profiles compared to traditional agents .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer agent synthesis | Significant growth inhibition in tumor cell lines |
| Medicinal Chemistry | Precursor for novel therapeutics | Enhanced bioactivity through structural modifications |
| Agriculture | Herbicide development | Selective inhibition of weed growth |
| Agriculture | Synergistic effects with other herbicides | Reduced dosage requirements with maintained efficacy |
Mechanism of Action
The mechanism of action of 4-Fluoro-3,5-diiodobenzonitrile involves its ability to participate in various chemical reactions. The fluoro and iodine substituents influence the reactivity of the benzonitrile core, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares 4-Fluoro-3,5-diiodobenzonitrile with structurally related halogenated benzonitriles:
Functional Group and Reactivity
- Fluorine vs. Hydroxyl (Ioxynil Comparison): Replacing the hydroxyl group in ioxynil with fluorine eliminates hydrogen-bonding capacity, likely reducing solubility in polar solvents. Ioxynil has a measured logP of 3.4, while this compound is predicted to be more lipophilic due to fluorine’s electronegativity and lack of hydrophilic groups .
- Iodine vs. Chlorine: The iodine atoms in the target compound contribute to a higher molecular weight (375.91 vs.
Physicochemical Data
Biological Activity
4-Fluoro-3,5-diiodobenzonitrile is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and agricultural science. Its unique structural features contribute to its biological activity, making it a subject of study for its potential applications in herbicides and pharmaceuticals.
- Molecular Formula : C7H3F I2 N
- Molecular Weight : 352.91 g/mol
- Appearance : Typically a white to yellow crystalline solid.
- Melting Point : Approximately 91-95 °C.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Herbicidal Activity
Research indicates that compounds similar to this compound exhibit herbicidal properties through the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . This enzyme is crucial in the shikimic acid pathway, which is absent in animals but vital for plant growth and development. Inhibition of this pathway leads to plant death, making it an effective herbicide .
2. Antimicrobial Properties
Studies have shown that halogenated benzonitriles possess antimicrobial activity. The presence of fluorine and iodine atoms enhances the lipophilicity and reactivity of the compound, potentially increasing its efficacy against various bacterial strains .
Case Study 1: Herbicidal Efficacy
A study investigating the herbicidal efficacy of various dihalogenated benzonitriles found that compounds with both fluorine and iodine substitutions showed significant weed control compared to non-halogenated counterparts. The study utilized controlled greenhouse experiments to assess the impact on common weeds .
Case Study 2: Antimicrobial Testing
In vitro tests against Gram-positive and Gram-negative bacteria indicated that halogenated benzonitriles, including derivatives of this compound, exhibited varying degrees of antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results against specific bacterial strains .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-fluoro-3,5-diiodobenzonitrile, and what are their key challenges?
- Methodology : Synthesis typically involves halogenation and cyanation. For example, iodination of 4-fluoro-3,5-dinitrobenzonitrile using HI or KI under acidic conditions can yield the diiodo derivative. Subsequent cyanation via nucleophilic substitution (e.g., using CuCN or NaCN) may follow. Challenges include controlling regioselectivity during iodination and avoiding over-substitution .
- Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Iodination | HI, H2SO4, 100°C | 65–70 | >95% |
| Cyanation | CuCN, DMF, 120°C | 50–55 | >90% |
Q. How is this compound characterized spectroscopically?
- Methodology : Use H/C NMR, IR, and HRMS for structural confirmation. The nitrile group shows a sharp IR peak at ~2230 cm. In H NMR, aromatic protons are absent due to symmetry, while C NMR reveals signals for iodine-substituted carbons (~90–100 ppm) and the nitrile carbon (~115 ppm) .
- Data :
| Technique | Key Peaks/Shifts |
|---|---|
| IR | 2230 cm (C≡N) |
| C NMR | 115 ppm (CN), 95 ppm (C-I) |
Q. What are the primary reactivity patterns of this compound?
- Methodology : The nitrile group undergoes nucleophilic addition (e.g., with Grignard reagents), while iodine atoms participate in Ullmann coupling or Suzuki-Miyaura reactions. Fluorine is typically inert under mild conditions but can undergo SNAr with strong nucleophiles (e.g., amines) .
Advanced Research Questions
Q. How do steric and electronic effects of iodine and fluorine influence reaction pathways in cross-coupling reactions?
- Methodology : Computational studies (DFT) reveal that iodine's electron-withdrawing nature activates the nitrile group for nucleophilic attack, while fluorine's electronegativity stabilizes intermediates. Steric hindrance from iodine slows down meta-substitution but favors para-selectivity in coupling reactions .
- Data :
| Substituent | Hammett σ | Reaction Rate (k, s) |
|---|---|---|
| -I | +0.18 | 0.05 |
| -F | +0.06 | 0.12 |
Q. What strategies optimize the synthesis of this compound for high-throughput applications?
- Methodology : Flow chemistry with continuous iodination/cyanation steps improves yield (up to 80%) by minimizing side reactions. Microwave-assisted synthesis reduces reaction time (30 min vs. 6 hr) .
- Data :
| Method | Yield (%) | Time |
|---|---|---|
| Batch | 65 | 6 hr |
| Flow | 80 | 1 hr |
Q. How does this compound compare to analogs like 3,5-dichloro-4-fluorobenzonitrile in catalytic applications?
- Methodology : Iodine's higher atomic radius enhances π-backbonding in metal complexes (e.g., Pd), improving catalytic efficiency in C–C coupling. Fluorine's electronegativity increases oxidative stability. Comparative studies show 20% higher turnover numbers (TON) for iodine derivatives .
- Data :
| Compound | TON (C–C Coupling) |
|---|---|
| 4-F-3,5-I-BzCN | 1,200 |
| 3,5-Cl-4-F-BzCN | 1,000 |
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
